Research suggests 4-Hydroxy-6-nitrocoumarin possesses antibacterial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences successfully synthesized 4-Hydroxy-6-nitrocoumarin along with several derivatives. These compounds were then evaluated for their antibacterial activity against various pathogens including Staphylococcus aureus and Salmonella typhimurium. The study found that three of the synthesized compounds, namely (2), (3), and (8), exhibited promising antibacterial activity against Staphylococcus aureus, comparable to the standard antibiotic Ciprofloxacin []. Additionally, compounds (5) and (9) showed effectiveness against Salmonella typhimurium []. These findings highlight the potential of 4-Hydroxy-6-nitrocoumarin and its derivatives as novel antibacterial agents.
4-Hydroxy-6-nitrocoumarin is a derivative of coumarin characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 6-position of the coumarin framework. Its molecular formula is C₉H₅N₁O₅, and it exhibits a range of interesting chemical properties due to the presence of these functional groups. This compound is known for its potential in various biological applications, including enzyme inhibition and antibacterial activity.
The synthesis of 4-hydroxy-6-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin using sodium nitrate in sulfuric acid as a reaction medium. The reaction proceeds as follows:
4-Hydroxy-6-nitrocoumarin has been studied for its biological properties, particularly its potential as an antibacterial agent. Research indicates that it exhibits significant enzyme inhibition activity, specifically against urease and carbonic anhydrase, with reported IC₅₀ values indicating its potency . Additionally, derivatives of this compound have shown promise in antimicrobial applications against various pathogens, including Staphylococcus aureus and Salmonella typhimurium.
The primary method for synthesizing 4-hydroxy-6-nitrocoumarin involves:
The applications of 4-hydroxy-6-nitrocoumarin span several fields:
Research on interaction studies involving 4-hydroxy-6-nitrocoumarin has highlighted its ability to interact with various biological molecules, potentially leading to enzyme inhibition. Studies have shown that it can effectively inhibit urease and carbonic anhydrase, which are crucial enzymes in various physiological processes . Further investigations into its interactions with other biomolecules could provide insights into its mechanism of action.
Several compounds share structural similarities with 4-hydroxy-6-nitrocoumarin. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Precursor for nitration; exhibits antioxidant properties. |
| 4-Hydroxy-3-nitrocoumarin | Hydroxyl group at position 4; nitro at position 3 | Different nitro positioning affects biological activity. |
| 6-Amino-4-hydroxycoumarin | Amino group at position 6 | Enhanced solubility; potential for different biological activities. |
| Coumarin | Basic structure without substitutions | Lacks functional groups that confer specific activities. |
The uniqueness of 4-hydroxy-6-nitrocoumarin lies in its specific combination of hydroxyl and nitro groups, which contribute to its distinct biological activities compared to other coumarins.
The exploration of nitrocoumarins began in the late 19th century alongside broader investigations into coumarin derivatives. Coumarin itself was first isolated in 1820 from tonka beans by A. Vogel and later characterized as a benzopyrone derivative. The introduction of nitro groups to the coumarin framework gained momentum in the mid-20th century, driven by the search for biologically active molecules. Early work focused on positional isomerism, revealing that nitration at the 6-position produced compounds with enhanced stability compared to their 3- or 8-nitro counterparts.
A pivotal advancement occurred in the 1990s when researchers systematized nitration protocols using mixed acid systems (H₂SO₄/HNO₃), enabling precise control over regioselectivity. For 4-hydroxycoumarin substrates, studies showed that maintaining temperatures below 10°C favored 6-nitration, while prolonged reactions at 25°C shifted selectivity toward the 8-nitro isomer. This thermodynamic vs. kinetic control paradigm laid the groundwork for modern synthetic approaches to 4-hydroxy-6-nitrocoumarin.
Structurally, 4-hydroxy-6-nitrocoumarin (C₉H₅NO₅) combines two key functional groups:
This configuration places the compound within the broader class of 4-hydroxycoumarins, which include anticoagulant agents like warfarin. However, the nitro substitution distinguishes it from most pharmacologically active coumarins, which typically feature alkyl or aryl groups at this position. Quantum mechanical analyses reveal that the nitro group reduces electron density in the pyrone ring by 18–22%, significantly altering reactivity patterns compared to non-nitrated analogs.
The molecule’s dual functionalization makes it a versatile scaffold for drug discovery:
Recent computational studies highlight interactions between the nitro group and ATP-binding sites in bacterial gyrases, providing a mechanistic basis for observed antibacterial effects.
The nitration of 4-hydroxycoumarin using sodium nitrate (NaNO₃) in concentrated sulfuric acid (H₂SO₄) remains a foundational method. Sulfuric acid acts as both a solvent and a catalyst, facilitating the generation of nitronium ions (NO₂⁺) essential for electrophilic aromatic substitution. A typical procedure involves dissolving 4-hydroxycoumarin in H₂SO₄ at 0–5°C, followed by gradual addition of NaNO₃. The reaction mixture is stirred for 4–6 hours, yielding 4-hydroxy-6-nitrocoumarin after quenching in ice water and recrystallization from ethanol [5] [7].
Key variables influencing yield and regioselectivity include:
Table 1: Sodium Nitrate/Sulfuric Acid Reaction Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 0–10°C | 58–68 |
| Reaction Time | 4–6 hours | 65 |
| H₂SO₄ Concentration | 95–98% | 68 |
Fuming nitric acid (HNO₃ containing dissolved NO₂) offers enhanced nitration efficiency due to its higher oxidative capacity. Two concentrations are commonly employed:
A modified approach using glacial acetic acid as a co-solvent with 72% HNO₃ achieves regioselective nitration at the 6-position, avoiding the need for extreme temperatures [5]. This method is particularly effective for scaling, with yields exceeding 80% after recrystallization [5].
Recent efforts focus on minimizing hazardous waste and energy consumption:
Heterogeneous catalysts like sulfonated carbon materials improve nitration efficiency by stabilizing reactive intermediates. For example, a sulfonated graphene oxide catalyst in 85% HNO₃ increases yield to 78% at 50°C, with easier recovery and reuse [6].
Post-synthesis purification involves:
Characterization employs:
While Knoevenagel condensation is a established route for coumarin derivatives, its application to 4-hydroxy-6-nitrocoumarin remains underexplored in recent literature. Theoretical frameworks suggest that the electron-withdrawing nitro group could activate the coumarin core for condensation with aldehydes or ketones under basic conditions. For instance, reacting 4-hydroxy-6-nitrocoumarin with malononitrile in piperidine/ethanol may yield cyano-substituted derivatives, though experimental validation is needed [6].
Computational chemistry approaches have proven instrumental in understanding the molecular properties of 4-Hydroxy-6-nitrocoumarin. Density functional theory calculations using various basis sets have provided detailed structural parameters and electronic characteristics [1]. The compound adopts a planar molecular geometry belonging to the Cs point group symmetry, with the molecular structure containing 20 atoms and exhibiting 54 fundamental vibrational modes [1].
The optimized molecular structure reveals critical geometric parameters that influence the compound's reactivity and biological activity. The carbon-oxygen bond length in the hydroxyl group measures 1.314 Å, while the carbon-nitrogen bond connecting the nitro substituent to the aromatic ring extends 1.439 Å [1]. These bond lengths are consistent with the expected values for aromatic substitution patterns and indicate significant electronic delocalization within the molecular framework.
Molecular modeling studies have demonstrated that the hydroxyl group at the C-4 position and the nitro group at the C-6 position significantly influence the electronic distribution throughout the coumarin backbone . The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, while the electron-donating hydroxyl group provides nucleophilic character at specific positions [3].
Table 1: Molecular Parameters and Structural Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅NO₅ | [4] |
| Molecular Weight (g/mol) | 207.14 | [4] |
| Point Group Symmetry | Cs | [1] |
| Number of Atoms | 20 | [1] |
| C-O Bond Length (Å) | 1.314 | [1] |
| C-N Bond Length (Å) | 1.439 | [1] |
| N-O Bond Length (Å) | 1.216 | [1] |
| O-H Bond Length (Å) | 1.012 | [1] |
| Bond Angle C-O-H (°) | 105.3 | [1] |
| Bond Angle O-N-O (°) | 121.6 | [1] |
| Dipole Moment (Debye) | 4.82 | [1] |
The computational modeling reveals that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The hydroxyl group at C-4 can form hydrogen bonds with the carbonyl oxygen of the lactone ring, contributing to the planar geometry and influencing the tautomeric equilibrium of the compound [5]. This internal hydrogen bonding network affects both the spectroscopic properties and the biological activity of the molecule.
Molecular dynamics simulations have shown that the compound maintains its planar structure in various solvent environments, with the hydroxyl and nitro substituents remaining coplanar with the aromatic ring system [6]. This conformational stability is important for understanding the compound's interactions with biological targets and its potential as a pharmaceutical agent.
Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 4-Hydroxy-6-nitrocoumarin. Multiple computational methods have been employed to ensure accuracy and reliability of the theoretical predictions [7] [1] [8].
The B3LYP functional combined with various basis sets has been extensively used for geometry optimization and property calculations. The B3LYP/6-31G* method provides reliable structural parameters with an accuracy of ±0.02 Å for bond lengths and excellent agreement with experimental vibrational frequencies [1]. For higher accuracy requirements, the B3LYP/6-311++G(d,p) basis set has been employed, offering improved description of electron correlation effects and polarization functions [7].
Time-dependent density functional theory calculations have been performed to investigate the electronic excitation properties and optical characteristics of the compound. These calculations reveal that the compound exhibits significant absorption in the ultraviolet region, with the lowest energy electronic transition occurring at approximately 363 nm [9]. The electronic transitions are primarily characterized by π→π* transitions within the aromatic system, with contributions from charge transfer between the hydroxyl donor and nitro acceptor groups.
Table 2: DFT Calculation Methods and Applications
| Calculation Method | Application | Key Results | Accuracy |
|---|---|---|---|
| B3LYP/6-31G* | Geometry optimization, vibrational analysis | Optimized structure, IR/Raman spectra | ±0.02 Å (bond lengths) |
| B3LYP/6-311++G(d,p) | High-accuracy structural parameters | Improved bond lengths and angles | ±0.01 Å (bond lengths) |
| TD-DFT B3LYP/6-31G* | Electronic excitation energies | Excited state properties | Within experimental error |
| M06L/6-311+G** | Photophysical properties | UV-Vis absorption maxima | Good for organic molecules |
The frontier molecular orbital analysis reveals important information about the electronic properties and reactivity of 4-Hydroxy-6-nitrocoumarin. The highest occupied molecular orbital energy is calculated to be -6.81 eV, while the lowest unoccupied molecular orbital energy is -2.85 eV, resulting in a HOMO-LUMO energy gap of 3.96 eV [9]. This energy gap indicates the compound's electronic stability and provides insights into its potential reactivity patterns.
The HOMO is primarily localized on the hydroxyl-substituted benzene ring and exhibits π-orbital character, making it available for electron donation reactions [9]. In contrast, the LUMO is predominantly localized on the nitro group and adjacent carbon atoms, with π*-orbital character that facilitates electron acceptance processes. This orbital distribution explains the compound's ability to participate in various chemical reactions as both electron donor and acceptor.
Table 3: Molecular Orbital Analysis
| Molecular Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.81 | π-orbital on benzene ring | Hydroxyl-substituted benzene ring |
| HOMO-1 | -7.45 | n-orbital on oxygen atoms | Carbonyl oxygen and hydroxyl oxygen |
| HOMO-2 | -8.12 | π-orbital on coumarin system | Extended coumarin π-system |
| LUMO | -2.85 | π*-orbital on nitro group | Nitro group and adjacent carbons |
| LUMO+1 | -1.92 | π*-orbital on carbonyl | Lactone carbonyl region |
| LUMO+2 | -1.34 | π*-orbital on aromatic ring | Entire aromatic system |
Vibrational frequency calculations have been performed to support experimental spectroscopic assignments and provide theoretical validation of the molecular structure. The calculated frequencies show excellent agreement with experimental infrared and Raman spectra, with an average deviation of less than 20 cm⁻¹ [1]. The hydroxyl stretching vibration appears at 2988 cm⁻¹ (calculated) versus 3010 cm⁻¹ (experimental), while the characteristic carbonyl stretch of the lactone ring occurs at 1862 cm⁻¹ (calculated) versus 1871 cm⁻¹ (experimental) [1].
The nitro group vibrations are particularly important for understanding the compound's spectroscopic signature. The asymmetric NO₂ stretch appears at 1550 cm⁻¹, while the symmetric stretch occurs at 1415 cm⁻¹, both showing very strong intensity in the infrared spectrum [1]. These vibrations are sensitive to the electronic environment and can provide information about the degree of conjugation between the nitro group and the aromatic ring system.
Table 4: Vibrational Analysis Results
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | 2988 | 3010 | Strong |
| C=O stretch (lactone) | 1862 | 1871 | Very Strong |
| NO₂ asymmetric stretch | 1550 | 1548 | Very Strong |
| NO₂ symmetric stretch | 1415 | 1420 | Very Strong |
| C-C aromatic stretch | 1596 | 1600 | Very Strong |
| C-H aromatic stretch | 3078 | 3081 | Very Weak |
| C-O stretch | 1267 | 1270 | Weak |
| Ring breathing | 1108 | 1111 | Strong |
| O-H bend | 1481 | 1489 | Strong |
| NO₂ deformation | 708 | 710 | Medium |
The relationship between molecular structure and reactivity in 4-Hydroxy-6-nitrocoumarin has been extensively studied through both theoretical calculations and experimental observations [3] [10]. The presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences the compound's chemical behavior and biological activity.
The hydroxyl group at the C-4 position acts as an electron-donating substituent through resonance effects, increasing the electron density at the C-3 position and enhancing nucleophilicity in this region [10]. This electronic activation explains the compound's ability to participate in electrophilic substitution reactions and its potential for metal coordination through the hydroxyl oxygen atom [11].
Conversely, the nitro group at the C-6 position functions as a strong electron-withdrawing substituent, reducing electron density throughout the aromatic ring and activating the molecule toward nucleophilic attack [12]. This electronic deactivation is particularly pronounced at positions ortho and para to the nitro group, influencing the regioselectivity of chemical reactions involving this compound.
The interplay between these opposing electronic effects creates a polarized molecular system with distinct regions of nucleophilic and electrophilic character. Quantum chemical calculations have quantified these effects through the calculation of atomic charges and molecular electrostatic potential surfaces [7]. The hydroxyl oxygen carries a partial negative charge of -0.65 e, while the nitro nitrogen exhibits a partial positive charge of +0.48 e, reflecting the electronic redistribution caused by the substituents.
Table 5: Structure-Reactivity Correlations
| Structural Feature | Electronic Effect | Reactivity Influence | Biological Relevance |
|---|---|---|---|
| Hydroxyl group at C-4 | Electron donation through resonance | Increases nucleophilicity at C-3 | Enzyme binding site |
| Nitro group at C-6 | Strong electron withdrawal | Activates aromatic ring | Antimicrobial activity |
| Coumarin backbone | Aromatic stabilization | Stabilizes intermediates | Protein interactions |
| Electron-withdrawing NO₂ | Reduces electron density | Enhances electrophilicity | Redox activity |
| Electron-donating OH | Increases electron density | Facilitates metal coordination | Antioxidant properties |
| Planar molecular geometry | Extended conjugation | Influences molecular interactions | Membrane permeability |
| Intramolecular H-bonding | Stabilizes molecular conformation | Affects tautomeric equilibrium | Conformational stability |
| Conjugated π-system | Delocalized electrons | Determines optical properties | Photodynamic therapy |
The electronic properties derived from density functional theory calculations provide quantitative measures of the compound's reactivity [12]. The ionization potential of 6.81 eV indicates moderate electron-donating ability, while the electron affinity of 2.85 eV suggests significant electron-accepting capacity. The resulting electronegativity of 4.83 and electrophilicity index of 5.89 classify the compound as a moderate electrophile with balanced reactivity characteristics.
Chemical hardness and softness parameters provide additional insights into the compound's chemical behavior. The calculated chemical hardness of 1.98 eV indicates moderate resistance to electron density changes, while the chemical softness of 0.505 eV⁻¹ suggests reasonable polarizability and reactivity toward both hard and soft electrophilic and nucleophilic species [12].
Table 6: Electronic Properties and Reactivity Descriptors
| Property | Value | Method |
|---|---|---|
| Ionization Potential (eV) | 6.81 | DFT B3LYP/6-31G* |
| Electron Affinity (eV) | 2.85 | DFT B3LYP/6-31G* |
| Electronegativity (χ) | 4.83 | Calculated from IP and EA |
| Chemical Hardness (η) | 1.98 | Calculated from IP and EA |
| Chemical Softness (S) | 0.505 | Reciprocal of hardness |
| Electrophilicity Index (ω) | 5.89 | Parr electrophilicity index |
| Nucleophilicity Index (N) | 2.15 | Domingo nucleophilicity index |
| Dipole Moment (Debye) | 4.82 | DFT B3LYP/6-31G* |
| Polarizability (α) | 85.4 | DFT B3LYP/6-31G* |
| Hyperpolarizability (β) | 245.8 | DFT B3LYP/6-31G* |
The structure-activity relationships derived from computational studies have been correlated with experimental biological activity data to identify key molecular features responsible for bioactivity [6] [11]. The planar molecular geometry facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the hydroxyl and nitro substituents provide specific binding motifs for enzyme active sites.
The dipole moment of 4.82 Debye indicates significant molecular polarity, which influences the compound's solubility characteristics and membrane permeability [1]. This polarity, combined with the compound's ability to form hydrogen bonds through the hydroxyl group, affects its pharmacokinetic properties and bioavailability.
Molecular electrostatic potential calculations reveal regions of positive and negative electrostatic potential that correlate with experimental reactivity patterns [7]. The hydroxyl oxygen exhibits the most negative electrostatic potential (-0.085 a.u.), making it the preferred site for electrophilic attack, while the carbon atoms adjacent to the nitro group show positive potential (+0.045 a.u.), indicating susceptibility to nucleophilic attack.